

In-Depth Technical Guide: The Binding Profile of SDZ 205-557 Hydrochloride

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Compound of Interest

Compound Name: SDZ 205-557 hydrochloride

Cat. No.: B109868

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Introduction

SDZ 205-557 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor, with a secondary affinity for the 5-HT3 receptor.[1][2] This technical guide provides a comprehensive overview of its binding characteristics, drawing from a range of in vitro studies. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway.

Core Binding Profile and Selectivity

SDZ 205-557 hydrochloride demonstrates high affinity for the 5-HT4 receptor, where it acts as a competitive antagonist. Its selectivity for the 5-HT4 receptor over the 5-HT3 receptor is notable, though it does possess a moderate affinity for the latter. Importantly, SDZ 205-557 shows negligible affinity for a wide range of other receptor types, including other serotonin receptor subtypes, adrenergic receptors, and opioid receptors.[2]

Quantitative Binding and Functional Antagonism Data

The following table summarizes the binding affinity (pKi) and functional antagonist potency (pA2/pKB) of **SDZ 205-557 hydrochloride** at various receptors.



Receptor	Test System	Parameter	Value	Reference(s)
5-HT4	Guinea Pig Ileum (non-stimulated)	pA2	7.4	[2]
Guinea Pig Hippocampus (adenylyl cyclase stimulation)	pA2	7.5	[3]	
Rat Oesophagus (carbachol- contracted)	pA2	7.3	[3]	
Piglet Left Atria	pA2	7.3	[4]	
Guinea Pig Distal Colon (LMMP)	pA2	7.8	[5]	
Rat Isolated Ileum	рКВ	7.0	[6]	
5-HT3	NG108-15 Cells ([3H]-quipazine binding)	pA2	6.9	[3]
Guinea Pig Ileum	pA2	6.2	[3]	
5-HT1 Receptors	Radioligand Binding Assays	pKD	< 5.6	[2]
5-HT2 Receptors	Radioligand Binding Assays	pKD	< 5.6	[2]
α1-Adrenergic Receptors	Radioligand Binding Assays	pKD	< 5.6	[2]
α2-Adrenergic Receptors	Radioligand Binding Assays	pKD	< 5.6	[2]
Opiate (µ) Receptors	Radioligand Binding Assays	pKD	< 5.6	[2]



Experimental Protocols Radioligand Binding Assay for 5-HT4 Receptor Affinity

The determination of the binding affinity of SDZ 205-557 for the 5-HT4 receptor is typically performed via a competitive radioligand binding assay using the selective 5-HT4 antagonist [3H]-GR113808.

- 1. Membrane Preparation:
- Tissues rich in 5-HT4 receptors, such as guinea pig striatum or hippocampus, or cells recombinantly expressing the human 5-HT4 receptor (e.g., HEK293 cells), are homogenized in ice-cold buffer.[7][8]
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
- 2. Competitive Binding Incubation:
- The assay is typically set up in a 96- or 384-well plate format.
- For each data point, the following are added in order:
 - Assay buffer.
 - A fixed concentration of [3H]-GR113808 (typically at or below its Kd value, e.g., 0.1-0.2 nM).[7]
 - Varying concentrations of the unlabeled test compound (SDZ 205-557 hydrochloride).
 - The prepared cell membrane suspension.
- To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of an unlabeled 5-HT4 receptor ligand (e.g., 10 μM GR113808).
- Total binding is determined in the absence of any competing ligand.



3. Incubation and Filtration:

- The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[9]
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
- 4. Quantification and Data Analysis:
- The filters are placed in scintillation vials with scintillation fluid.
- The radioactivity retained on the filters is measured in counts per minute (CPM) using a liquid scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
- The percentage of specific binding is plotted against the logarithm of the concentration of SDZ 205-557.
- The IC50 value (the concentration of SDZ 205-557 that inhibits 50% of the specific binding of [3H]-GR113808) is determined by non-linear regression analysis of the competition curve.
- The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff
 equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is
 its dissociation constant for the receptor.

Functional Antagonism Assay (Schild Analysis)

The pA2 value, a measure of the antagonist potency of SDZ 205-557, is determined using a functional assay, such as the inhibition of 5-HT-induced relaxation in the rat oesophagus or contraction in the guinea pig ileum.

1. Tissue Preparation:

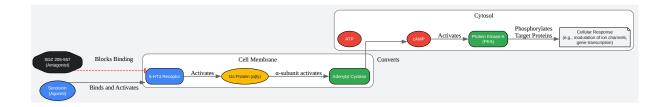


- A segment of the appropriate tissue (e.g., rat oesophagus, guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
- The tissue is allowed to equilibrate under a resting tension.
- 2. Cumulative Concentration-Response Curves:
- A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT) is established to determine the baseline response.
- The tissue is then washed and allowed to return to its resting state.
- The tissue is pre-incubated with a fixed concentration of SDZ 205-557 for a specific period.
- A second cumulative concentration-response curve to the 5-HT4 agonist is then generated in the presence of SDZ 205-557.
- This process is repeated with several different concentrations of SDZ 205-557.
- 3. Data Analysis (Schild Plot):
- The concentration ratio (CR) is calculated for each concentration of the antagonist. The CR
 is the ratio of the agonist concentration required to produce a given response in the
 presence and absence of the antagonist.
- A Schild plot is constructed by plotting the logarithm of (CR 1) against the negative logarithm of the molar concentration of the antagonist.
- For a competitive antagonist, the data should conform to a linear regression with a slope not significantly different from 1.
- The pA2 value is determined as the x-intercept of the Schild plot regression line. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.

Signaling Pathways



The 5-HT4 receptor, the primary target of SDZ 205-557, is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.



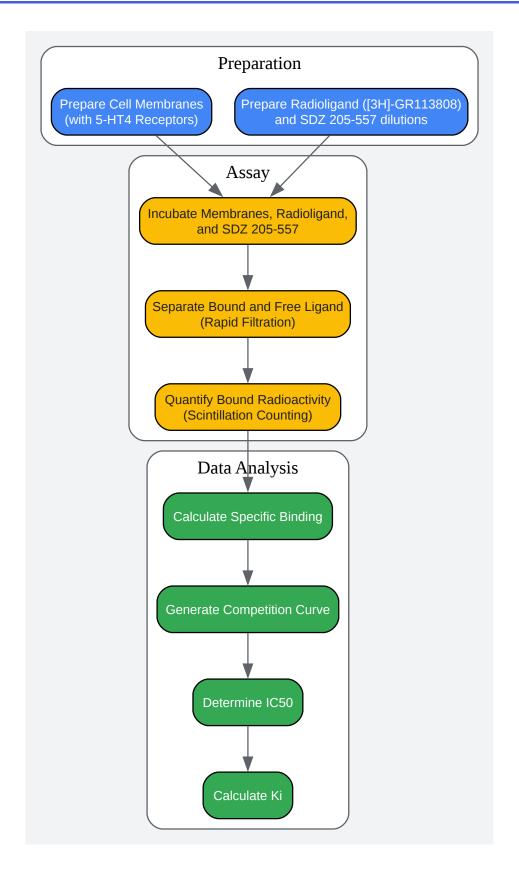
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Canonical 5-HT4 Receptor Signaling Pathway

Upon agonist binding, the 5-HT4 receptor activates the Gs protein, leading to the dissociation of its alpha subunit.[10] This Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[11] As a competitive antagonist, SDZ 205-557 blocks the initial step of this cascade by preventing agonist binding to the 5-HT4 receptor.

Additionally, there is evidence for a non-canonical, G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src tyrosine kinase and the downstream MAP kinase/ERK pathway.





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Radioligand Binding Assay Workflow



Conclusion

SDZ 205-557 hydrochloride is a well-characterized antagonist with high affinity and selectivity for the 5-HT4 receptor. Its binding profile, established through rigorous radioligand binding and functional assays, makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

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